1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
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Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is a compound that features a piperidine ring substituted with an ethyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with pyrazole compounds. One common method involves the alkylation of piperidine with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
- 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
- 1-[(1-ethyl-1H-imidazol-3-yl)methyl]piperidin-4-amine
Uniqueness
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring and the piperidine moiety provides distinct properties that differentiate it from similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-2-15-8-5-11(13-15)9-14-6-3-10(12)4-7-14/h5,8,10H,2-4,6-7,9,12H2,1H3 |
InChI Key |
QTFPGKGPYJFCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2CCC(CC2)N |
Origin of Product |
United States |
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